6,6-difluorobicyclo[3.1.0]hexane-3-carbaldehyde, Mixture of diastereomers
CAS No.: 494210-62-7
Cat. No.: VC11651057
Molecular Formula: C7H8F2O
Molecular Weight: 146.13 g/mol
Purity: 90
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 494210-62-7 |
|---|---|
| Molecular Formula | C7H8F2O |
| Molecular Weight | 146.13 g/mol |
| IUPAC Name | 6,6-difluorobicyclo[3.1.0]hexane-3-carbaldehyde |
| Standard InChI | InChI=1S/C7H8F2O/c8-7(9)5-1-4(3-10)2-6(5)7/h3-6H,1-2H2 |
| Standard InChI Key | FDNVNXMDRNDLMG-UHFFFAOYSA-N |
| Canonical SMILES | C1C(CC2C1C2(F)F)C=O |
Introduction
Structural Characteristics and Stereochemical Considerations
Bicyclic Framework and Substituent Arrangement
The bicyclo[3.1.0]hexane system consists of a fused cyclopropane and cyclopentane ring, creating a rigid, three-dimensional structure. The 6,6-difluoro substitution introduces electronegative fluorine atoms at the bridgehead positions, while the aldehyde group at position 3 adds a reactive functional handle . This combination of rigidity and polarity makes the compound a valuable scaffold for conformational studies and targeted molecular design.
Diastereomerism and Stereochemical Implications
The compound exists as a mixture of diastereomers due to the stereogenic centers at the 3- and 6-positions. The relative configurations (cis or trans) of the fluorine atoms and aldehyde group determine the spatial arrangement of the molecule. For instance, fluorines in a cis configuration may enhance dipole interactions, whereas a trans arrangement could alter solubility and steric effects . Although explicit stereochemical data for this specific compound is limited, analogous fluorinated bicyclohexanes demonstrate significant differences in biological activity based on stereochemistry .
Physicochemical Properties
Physical State and Thermodynamic Parameters
6,6-Difluorobicyclo[3.1.0]hexane-3-carbaldehyde is a liquid at room temperature with a density of and a boiling point of at standard atmospheric pressure . Its vapor pressure of at suggests moderate volatility, necessitating careful handling in open environments . The flash point of classifies it as flammable, requiring storage away from ignition sources .
Solubility and Partition Coefficients
The compound’s hydrophobicity, indicated by a LogP value of 0.28, suggests moderate solubility in organic solvents such as dichloromethane or ethyl acetate . The presence of the polar aldehyde group may enhance solubility in polar aprotic solvents like dimethyl sulfoxide (DMSO), though experimental data remains scarce.
Spectroscopic Properties
While specific spectral data (e.g., NMR, IR) are unavailable in the provided sources, the bicyclic framework and fluorine substituents would produce distinct signals. For example, -NMR would reveal two equivalent fluorine atoms in a symmetric diastereomer or split signals in asymmetric configurations.
Synthetic Routes and Methodological Challenges
Cyclopropanation Strategies
Applications in Medicinal Chemistry and Materials Science
Conformational Restriction in Drug Design
The rigid bicyclic structure serves as a conformational restraint in pharmacophores, potentially improving target binding and metabolic stability. Fluorine atoms enhance bioavailability by modulating lipophilicity and resisting oxidative metabolism . For example, fluorinated analogs of hypoxia-inducible factor (HIF) inhibitors have shown improved potency due to favorable hydrophobic interactions .
Aldehyde Reactivity in Bioconjugation
The aldehyde group enables Schiff base formation with amines, facilitating covalent conjugation to proteins, peptides, or nanoparticles. This reactivity is exploited in prodrug design and targeted drug delivery systems .
Materials Science Applications
The compound’s low polarizability () and thermal stability make it a candidate for specialty polymers or liquid crystals . Incorporation into polymer backbones could impart rigidity and fluorophilic characteristics.
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